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Cat. No.: B143305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Boc-homopiperazine, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a valuable

and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry.

Its unique structural features, combining a protected secondary amine and a reactive

secondary amine within a seven-membered ring, make it an ideal starting material for the

synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting

group provides stability and allows for selective functionalization of the unprotected nitrogen

atom. Subsequent deprotection of the Boc group under acidic conditions reveals a second

reactive site for further derivatization, enabling the creation of elaborate molecular

architectures. This mono-protected homopiperazine derivative is widely utilized in the

development of novel therapeutic agents, particularly in the synthesis of G protein-coupled

receptor (GPCR) antagonists, Factor Xa inhibitors, and dipeptidyl peptidase IV (DPP-IV)

inhibitors.[1] This document provides detailed application notes and experimental protocols for

the use of 1-Boc-homopiperazine in key synthetic transformations.
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Property Value Reference

CAS Number 112275-50-0 --INVALID-LINK--

Molecular Formula C₁₀H₂₀N₂O₂ --INVALID-LINK--

Molecular Weight 200.28 g/mol --INVALID-LINK--

Appearance Colorless to yellow liquid --INVALID-LINK--

Boiling Point 90 °C (0.5 mmHg) --INVALID-LINK--

Density 1.016 g/mL at 20 °C --INVALID-LINK--

Refractive Index 1.471 --INVALID-LINK--

Solubility
Not miscible or difficult to mix

in water
--INVALID-LINK--

Storage

Store in a cool place. Keep

container tightly closed in a dry

and well-ventilated place.

Store under inert gas. Air

sensitive.

--INVALID-LINK--

Applications in Synthesis
1-Boc-homopiperazine serves as a key intermediate in a variety of important synthetic

transformations, including N-arylation, N-alkylation, and amide bond formation. These reactions

are fundamental to the construction of pharmacologically active molecules.

N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. This reaction is widely used to couple 1-Boc-
homopiperazine with various aryl halides and triflates.

Experimental Protocol: Synthesis of tert-Butyl 4-(p-tolyl)-1,4-diazepane-1-carboxylate

Materials:
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1-Boc-homopiperazine

4-Bromotoluene

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous Toluene

Argon or Nitrogen gas

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4

mol%), and NaOtBu (1.4 mmol).

Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.

Add anhydrous toluene (5 mL) via syringe.

Add 1-Boc-homopiperazine (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the reaction

mixture via syringe.

Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for N-Arylation Reactions

Aryl
Halide

Catalyst
/Ligand

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

4-

Bromotol

uene

Pd₂(dba)

₃ / XPhos
NaOtBu Toluene 100 12 96

Based on

similar

piperazin

e

reactions

[2]

2-Bromo-

6-

fluoropyri

dine

- DIPEA Ethanol 100 16 50

--

INVALID-

LINK--[3]

Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting a

carbonyl compound with an amine in the presence of a reducing agent. 1-Boc-
homopiperazine can be effectively alkylated using this method.

Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate

Materials:

1-Boc-homopiperazine

Benzaldehyde

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Acetic Acid (optional)

Procedure:

To a round-bottom flask, add 1-Boc-homopiperazine (1.0 mmol) and the carbonyl

compound (1.1 mmol) in DCE or DCM (10 mL).

If the amine salt is used, neutralize with a base (e.g., triethylamine) prior to the addition of

the reducing agent.

Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion. A catalytic

amount of acetic acid can be added to facilitate the reaction, particularly with ketones.[4]

Stir the reaction mixture at room temperature for 2-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate

solution (15 mL).

Extract the aqueous layer with DCM (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data for Reductive Amination
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Carbonyl
Compound

Reducing
Agent

Solvent Time (h) Yield (%) Reference

Benzaldehyd

e
NaBH(OAc)₃ DCE 4 >90

General

protocol[4]

Cyclohexano

ne

NaBH(OAc)₃

/ AcOH
DCE 12 >85

General

protocol[4]

Application in Drug Discovery: Synthesis of GPCR
Antagonists
Derivatives of 1-Boc-homopiperazine are prominent scaffolds in the design of antagonists for

various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors,

which are key targets in the treatment of central nervous system disorders.[5][6][7][8][9][10]

Dopamine D2 Receptor Antagonists
Dopamine D2 receptors are implicated in the pathophysiology of schizophrenia and

Parkinson's disease. Antagonists of the D2 receptor are a cornerstone of antipsychotic therapy.

The homopiperazine moiety can be found in a number of potent D2 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor

Dopamine D2 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through

Gβγ subunits to modulate ion channels and other effector proteins.[11][12][13][14] In some

contexts, D2 receptors have been shown to couple to Gαq/11, leading to the activation of

phospholipase C (PLC) and subsequent release of intracellular calcium.[5]
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Dopamine D2 Receptor Signaling Pathways

Serotonin 5-HT1A Receptor Ligands
The serotonin 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Ligands

for this receptor often feature an arylpiperazine or related scaffold, and homopiperazine

derivatives have been explored for their potential as 5-HT1A receptor modulators.[6][8][9]

Signaling Pathway of Serotonin 5-HT1A Receptor

Similar to the D2 receptor, the 5-HT1A receptor primarily couples to Gαi/o proteins, leading to

the inhibition of adenylyl cyclase and a reduction in cAMP levels. This signaling cascade is

central to its role in modulating neuronal excitability and neurotransmitter release.[2][6][15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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